N-(2-phenylethyl)-1-propylpiperidin-4-amine
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Overview
Description
N-(2-phenylethyl)-1-propylpiperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-propylpiperidin-4-amine typically involves the reaction of 1-(2-phenylethyl)piperidin-4-one with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-(2-phenylethyl)-1-propylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of analgesics and anesthetics.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
Acrylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide
β-Methylfentanyl: N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide
Uniqueness
N-(2-phenylethyl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a different binding affinity and selectivity for opioid receptors, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
N-(2-phenylethyl)-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-2-12-18-13-9-16(10-14-18)17-11-8-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDCDPYUOMVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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